1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1-prop-2-enyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c1-2-3-13-6-5(4-10-13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXPBAQJWMMEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=N1)C(=O)NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of an appropriate pyrazolopyrimidine derivative with an allyl halide under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Iodocyclization Reactions
Selective iodocyclization of 6-(alkenylamino)-1-allylpyrazolo[3,4-d]pyrimidines enables the formation of imidazo/pyrimido-fused derivatives. For example:
-
Substrate : 1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Reagent : Iodine (I₂) in dichloromethane at 0°C to room temperature.
-
Product : 1-Allyl-8(9)-iodomethylimidazo[1,2-a]pyrazolo[4,3-e]pyrimidine.
-
Mechanism : Electrophilic iodination at the allyl group followed by intramolecular cyclization via nucleophilic attack of the amino group.
| Reaction Condition | Yield | Product Structure |
|---|---|---|
| I₂, CH₂Cl₂, 0°C → RT | 78% | Fused imidazo-pyrazolo-pyrimidine |
Azide Cycloaddition
The iodinated intermediates undergo [3+2] cycloaddition with sodium azide (NaN₃) to form triazocines:
-
Substrate : 1-Allyl-8(9)-iodomethylimidazo[1,2-a]pyrazolo[4,3-e]pyrimidine.
-
Reagent : NaN₃ in DMF at 75–80°C.
-
Product : 1,3,6-Triazocine annulated with pyrazole, pyrimidine, and imidazole.
-
Mechanism : Azide-alkyne Huisgen cycloaddition (strain-promoted).
| Reaction Condition | Yield | Product Complexity |
|---|---|---|
| NaN₃, DMF, 75–80°C | 65% | Triazocine fused with three heterocycles |
Nucleophilic Substitution at C6
The chloro group at position 6 is susceptible to nucleophilic displacement:
-
Substrate : this compound.
-
Reagents :
-
Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups.
| Reagent | Conditions | Yield | Application |
|---|---|---|---|
| NH₂NH₂·H₂O | EtOH, reflux | 85% | Anticancer lead compound |
Allyl Group Functionalization
The allyl substituent undergoes oxidative and catalytic modifications:
-
Oxidation : With KMnO₄/H₂SO₄ →
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 170.56 g/mol
- IUPAC Name : 6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- Mechanism of Action : The compound induces apoptosis and inhibits growth by targeting specific signaling pathways involved in cancer progression. In vitro studies have demonstrated its effectiveness against breast cancer and leukemia cell lines, showing IC values in the low micromolar range .
Antimicrobial Activity
This compound exhibits promising antimicrobial properties:
- Spectrum of Activity : It has been evaluated against both Gram-positive and Gram-negative bacterial strains. Preliminary studies indicate that it may possess significant activity against resistant bacterial strains, making it a candidate for further development as a novel antibiotic .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 μg/mL |
| Escherichia coli | 25 μg/mL |
Other Therapeutic Applications
In addition to its anticancer and antimicrobial effects, the compound has been explored for other therapeutic roles:
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that could be beneficial in treating conditions like arthritis.
- Antioxidant Activity : The compound has shown promising results in reducing oxidative stress markers in vitro, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .
Case Study 1: Anticancer Evaluation
In a study published in Pharmaceutical Research, researchers synthesized several derivatives of pyrazolo[3,4-d]pyrimidines, including this compound. The derivatives were tested for their ability to inhibit cancer cell lines. The findings indicated that this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial study assessed the efficacy of various pyrazolo-pyrimidine derivatives against resistant bacterial strains. The results showed that this compound had a notable inhibitory effect on both Staphylococcus aureus and Escherichia coli with MIC values indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism by which 1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Conformational Differences
Key structural variations among pyrazolo[3,4-d]pyrimidin-4-one derivatives include substitutions at N1, C6, and C3, which modulate dihedral angles, solubility, and target affinity.
Key Observations :
- Dihedral angles (N1–C6 plane) range from 5.72° (compact) to 28.96° (twisted), influencing molecular planarity and binding pocket compatibility .
- Chlorine at C6 is a common feature in antitumor derivatives, enhancing halogen bonding with residues like histidine or asparagine .
Antiproliferative and Antitumor Activity
- 1-Phenyl-6-(3-fluorophenyl) derivative : Exhibits IC50 values in the micromolar range against breast cancer cell lines, linked to its twisted conformation .
- 5-{[4-(4-Bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2-ylidene]amino}-6-methyl-1-phenyl derivative: Shows anti-inflammatory activity comparable to indomethacin, with minimal ulcerogenicity .
- 6-(Chloromethyl)-1-methyl derivatives : Serve as intermediates for disubstituted analogs with antibacterial properties .
Gaps in Data: No direct IC50 or in vivo data are available for the target compound.
Toxicity and Pharmacokinetics
Biological Activity
1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
- IUPAC Name : 6-chloro-1-prop-2-enyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
- Molecular Formula : C8H7ClN4O
- CAS Number : 2138003-96-8
Anticancer Properties
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. It has been shown to inhibit cell growth and induce apoptosis in specific cancer types. For instance, studies have demonstrated significant cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), where it was tested alone and in combination with doxorubicin to assess synergistic effects on cell viability and apoptosis rates .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain protein kinases that play crucial roles in cellular signaling pathways related to cell growth and survival. This inhibition disrupts normal cellular processes, leading to altered cell metabolism and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may exhibit antibacterial properties against common pathogens such as E. coli and Staphylococcus aureus. The presence of the chloro group in its structure is thought to enhance its interaction with microbial targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other pyrazolo[3,4-d]pyrimidine derivatives is essential. Below is a summary table highlighting key differences in biological activity among selected compounds.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Protein kinase inhibition |
| 6-Mercapto-pyrazolo[3,4-d]pyrimidin | Moderate | High | Enzyme inhibition |
| Pyrazolo[3,4-d]pyrimidine derivatives | Variable | Low to Moderate | Varies by substituent |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Breast Cancer Study : A study assessed the cytotoxic effects of this compound on MCF-7 cells. Results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment .
- Synergistic Effects with Doxorubicin : In another study involving MDA-MB-231 cells, the combination of this compound with doxorubicin resulted in enhanced apoptosis compared to either treatment alone. The Combination Index method confirmed a synergistic effect at various concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?
- Methodology : The compound can be synthesized via:
- Cyclocondensation : Reacting substituted pyrazole precursors with formamide under prolonged heating (e.g., 48–72 hours at 100–120°C) to form the pyrazolo[3,4-d]pyrimidin-4-one core .
- Ultrasonic-assisted cycloaddition : Using Huisgen 1,3-dipolar cycloaddition under ultrasonic conditions to improve reaction efficiency and yield .
- Allylation : Introducing the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling reactions, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. How is the structural characterization of this compound validated?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the allyl group’s protons appear as distinct doublets (δ 5.2–5.8 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 263.06) .
- X-ray crystallography : Resolving crystal structures to confirm fused-ring geometry and intermolecular interactions .
Q. What in vitro biological screening models are suitable for assessing its activity?
- Methodology :
- Antifungal assays : Test against Valsa mali and Physalospora piricola using mycelial growth inhibition (EC₅₀ determination via microbroth dilution) .
- Enzyme inhibition studies : Evaluate kinase (e.g., CDK2) or phosphodiesterase inhibition using fluorescence-linked enzyme assays (e.g., ADP-Glo™ kinase assays) .
- Cell membrane permeability assays : Measure propidium iodide uptake in treated fungal cells to confirm membrane disruption .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its biological activity?
- Methodology :
- Substituent variation : Synthesize derivatives with halogen (e.g., 6-fluoro), aryl (e.g., 4-methoxyphenyl), or chiral groups (e.g., (3S,4S)-pyrrolidinyl) to assess impact on potency .
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® IA column) and compare EC₅₀ values. For example, (S)-enantiomers may exhibit 10-fold higher antifungal activity than (R)-forms .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., M-protease in SARS-CoV-2) and guide SAR .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodology :
- Dose-response validation : Re-test conflicting compounds under standardized conditions (e.g., fixed pH, serum-free media) .
- Off-target profiling : Screen against unrelated enzymes (e.g., CYP450) to rule out nonspecific effects .
- Metabolic stability assays : Use liver microsomes to assess compound degradation, which may explain variability in IC₅₀ values .
Q. What strategies are effective for impurity profiling during synthesis?
- Methodology :
- HPLC-MS : Detect impurities like 5-(formylamino)-1H-pyrazole-4-carboxamide (common intermediate byproduct) using C18 columns (gradient: 0.1% TFA in water/acetonitrile) .
- Recrystallization optimization : Use solvent mixtures (e.g., DMSO/water) to remove residual unreacted precursors .
- Stability studies : Accelerated degradation under heat/humidity (40°C/75% RH) to identify hydrolytic impurities (e.g., ring-opened analogs) .
Q. What computational tools predict toxicity and pharmacokinetics?
- Methodology :
- ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP inhibition, and hepatotoxicity .
- Molecular dynamics simulations : GROMACS to model membrane permeability and blood-brain barrier penetration .
- Mutagenicity risk assessment : Derek Nexus to flag structural alerts (e.g., nitro groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
